3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is a heterocyclic compound characterized by the presence of both a pyrazole and a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various molecular targets.
The compound can be classified as a piperidine derivative, specifically featuring a substituted pyrazole moiety. It is synthesized through various chemical pathways, often involving cyclocondensation reactions with α, β-unsaturated aldehydes or ketones. The molecular formula for 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is , with a molecular weight of 193.29 g/mol .
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine typically involves the following steps:
The structural representation of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can be described by its canonical SMILES notation: CCN1C=C(C=N1)C2CCC(CN2)C
. The compound features a piperidine ring substituted at one position with an ethyl-substituted pyrazole ring.
Property | Value |
---|---|
Molecular Formula | C11H19N3 |
Molecular Weight | 193.29 g/mol |
IUPAC Name | 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |
InChI Key | VKJDPOVCRGYNJS-UHFFFAOYSA-N |
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can participate in several chemical reactions:
The mechanism of action for 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine involves its interaction with specific biological targets within cellular pathways. For instance, it has been noted for its potential to inhibit cancer cell proliferation by interfering with signaling pathways that regulate cell growth and survival .
The physical properties of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine include:
The compound exhibits stability under standard laboratory conditions but may require careful handling due to its reactive functional groups.
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine has several applications in scientific research:
Cyclocondensation represents the most efficient methodology for constructing the molecular scaffold of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine. This approach capitalizes on the reactivity of α,β-unsaturated carbonyl compounds with appropriately substituted hydrazines to establish the pyrazole ring while simultaneously incorporating the piperidine moiety. The synthesis typically begins with the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine derivatives under vitamin B₁ catalysis, yielding intermediates in remarkably high yields (78-92%) under optimized conditions . The reaction proceeds through nucleophilic attack followed by intramolecular cyclization, with the ethyl group strategically introduced via N-alkylation prior to ring closure to ensure regioselective placement at the pyrazole N1 position [7].
Critical reaction parameters include solvent selection (ethanol demonstrates optimal solubility for both reactants and products), temperature control (reflux conditions typically between 75-80°C), and catalyst loading (10% sodium acetate by weight of limiting reagent). The reaction progress is efficiently monitored by thin-layer chromatography, with precipitation occurring upon completion. The product requires minimal purification, often isolated by simple filtration due to its crystalline nature, though recrystallization from ethanol further enhances purity . The strategic choice of starting materials allows precise control over substitution patterns, particularly the positioning of the ethyl group and methylpiperidine moiety, which are essential for the compound's biological activity profile [2] .
Table 1: Cyclocondensation Optimization Parameters for 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine Synthesis
Parameter | Optimal Condition | Effect on Yield | Alternative Options |
---|---|---|---|
Catalyst | Vitamin B₁ (thiamine) | Maximizes yield (78-92%) | Pyrrolidine, piperidine |
Solvent System | 70% Ethanol/water | Balances solubility & cost | Methanol, acetonitrile |
Temperature | Reflux (78-80°C) | Complete reaction in 4-6 hrs | RT (prolonged 24-48 hrs) |
Hydrazine Derivative | 1-Ethyl-1H-pyrazol-4-yl hydrazine | Ensures correct regiochemistry | Phenylhydrazine derivatives |
Workup | Direct filtration | Minimizes product loss | Extraction, chromatography |
Suzuki-Miyaura cross-coupling has emerged as a powerful strategy for introducing structural diversity into the pyrazole ring of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine. This transition metal-catalyzed reaction enables the formation of carbon-carbon bonds between the pyrazole boronic ester or boronic acid derivatives and various electrophilic partners under mild conditions, offering exceptional functional group tolerance and precise regiocontrol. The methodology proves particularly valuable for installing substituents at the C4 position of the pyrazole ring, which remains challenging via classical cyclocondensation approaches [7] [10].
The reaction employs 4-bromo-1-ethylpyrazole as the electrophilic coupling partner, prepared through selective bromination at the electron-deficient C4 position. This compound undergoes palladium-catalyzed coupling with 4-methylpiperidin-3-ylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ (5 mol%) and a base (typically K₂CO₃ or Cs₂CO₃) in toluene/water (4:1) at 80°C. The reaction achieves excellent regioselectivity (>95:5) and good to excellent yields (70-85%), with the key advantage being preservation of the ethyl-protected nitrogen and the stereochemical integrity of the methylpiperidine moiety [10]. Microwave-assisted Suzuki coupling has further enhanced efficiency, reducing reaction times from 12-24 hours to 20-40 minutes while maintaining or improving yields [7]. Post-coupling deprotection of the piperidine nitrogen (when protected as Boc or Cbz derivatives) provides the target compound with high chemical purity, though residual palladium removal requires specific treatment protocols for pharmaceutical applications.
Table 2: Suzuki-Miyaura Cross-Coupling Optimization for Pyrazole Functionalization
Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Bromo-1-ethylpyrazole + 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpiperidine | Pd(OAc)₂/XPhos | Toluene/H₂O, K₂CO₃, 80°C | 85% | >98:2 |
4-Bromo-1-ethylpyrazole + 4-methylpiperidin-3-ylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, Cs₂CO₃, 85°C | 78% | >95:5 |
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + 4-methyl-3-(trifluoroborato)piperidine | Pd(dppf)Cl₂ | THF/H₂O, K₃PO₄, MW 100°C | 82% | >99:1 |
3-Bromo-4-methylpiperidine (Boc-protected) + 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd₂(dba)₃/SPhos | 1,4-Dioxane, K₂CO₃, 90°C | 73% | >97:3 |
Transitioning from laboratory synthesis to industrial production of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine necessitates addressing key challenges in reaction scalability, catalyst efficiency, and process safety. Continuous flow reactor systems have demonstrated significant advantages over traditional batch processing, particularly for the exothermic cyclocondensation and Suzuki coupling steps. Microreactor technology enables precise temperature control (±1°C vs. ±10°C in batch reactors), reduced reaction volumes (enhancing inherent safety), and improved mass transfer characteristics, collectively leading to higher yields and reduced impurity profiles [7] [10].
For Suzuki-Miyaura coupling at production scale, immobilized palladium catalysts on functionalized silica or magnetic nanoparticles provide exceptional turnover numbers (TON > 15,000) and minimal metal leaching (<1 ppm residual Pd in product). These heterogeneous systems enable continuous operation for over 500 hours without significant activity loss, addressing both economic and regulatory concerns regarding palladium residues. Additionally, flow hydrogenation systems with Pd/C or Raney nickel catalysts (5-10 bar H₂, 50-80°C) efficiently reduce intermediate enamines and imines to the saturated piperidine system, processing >200 kg/hour of material in optimized systems [7]. The implementation of in-line analytical monitoring (FTIR, UV/Vis) coupled with automated process control allows real-time adjustment of reactant stoichiometry, temperature, and residence time (typically 8-15 minutes for complete conversion), ensuring consistent product quality and reducing off-specification batches by up to 90% compared to batch processing.
Table 3: Industrial Production Metrics for 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine
Production Parameter | Batch Process | Flow Reactor System | Improvement Factor |
---|---|---|---|
Throughput (kg/day) | 15-20 | 80-100 | 4-5× |
Palladium Loading | 2-3 mol% | 0.05-0.1 mol% | 20-60× reduction |
Residual Pd in Product | 50-100 ppm | <1 ppm | >50× reduction |
Reaction Volume (L/kg) | 80-100 | 12-15 | 6-8× reduction |
Temperature Control | ±10°C | ±1°C | 10× precision increase |
Annual Capacity (Metric Tons) | 5-7 | 25-30 | 4-5× increase |
The purification of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine presents unique challenges due to the compound's structural polarity, basic nitrogen centers, and potential stereochemical considerations. Industrial-scale processes predominantly employ recrystallization for its cost-effectiveness and high throughput, utilizing solvent systems such as ethyl acetate/n-heptane (3:7) or acetone/water (4:1), achieving ≥99.0% chemical purity with recovery rates of 85-90% [6]. The process optimization focuses on identifying the ideal crystallization temperature profile (controlled cooling from 60°C to -10°C at 5°C/hour) and anti-solvent addition rate to maximize crystal growth while minimizing impurity incorporation.
For enantiomerically pure requirements, chiral resolution precedes crystallization. Diastereomeric salt formation with L-tartaric acid (0.5-0.7 equivalents) in ethanol/water (9:1) provides the (R)-enantiomer with >99% ee after two recrystallizations, while the (S)-enantiomer is recovered from the mother liquor using (1S)-(+)-10-camphorsulfonic acid [8]. Preparative supercritical fluid chromatography (SFC) with chiral stationary phases (amylose tris(3,5-dimethylphenylcarbamate) offers a chromatographic alternative, processing 0.5-1.5 kg/day with >99.5% ee but significantly higher operational costs [6]. The economic analysis favors diastereomeric salt formation for multi-kilogram batches (processing cost ≈$120/kg) versus SFC (≈$450/kg), though SFC provides superior flexibility for small-scale campaigns requiring multiple enantiopure analogs.
Table 4: Purification Techniques Comparison for 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine
Purification Method | Chemical Purity (%) | Enantiomeric Excess (%) | Throughput (kg/day) | Key Advantages |
---|---|---|---|---|
Ethyl acetate/n-heptane recrystallization | 99.0-99.5 | Not applicable (racemate) | 100-150 | Cost-effective, high throughput |
Acetone/water recrystallization | 99.2-99.7 | Not applicable | 80-120 | Removes polar impurities |
L-Tartrate diastereomeric salt resolution | 99.3-99.5 | 99.0-99.5 (after 2x recryst) | 30-50 | Enantiopure product, scalable |
Preparative SFC (Chiralpak AD-H) | 99.8-99.9 | >99.9 | 0.8-1.5 | Highest purity, method flexibility |
Simulated moving bed chromatography | 99.5-99.8 | >99.5 | 15-25 | Continuous processing, solvent recovery |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0